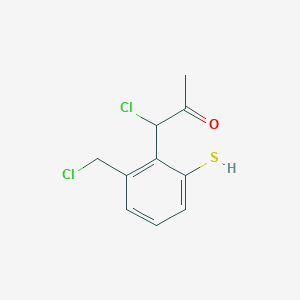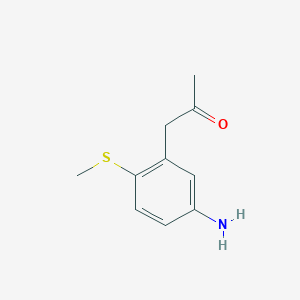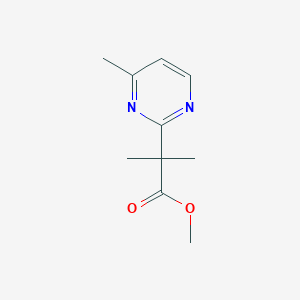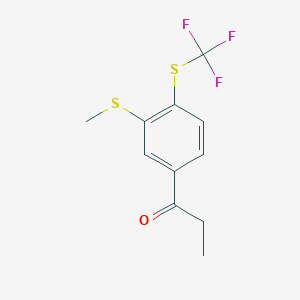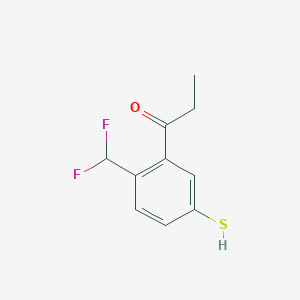![molecular formula C32H53BrN2O4 B14049334 1-[17B-(Acetyloxy)-3A-hydroxy-2B-(4-morpholinyl)-5A-androstan-16B-YL]-1-(2-propenyl)pyrrolidinium bromide](/img/structure/B14049334.png)
1-[17B-(Acetyloxy)-3A-hydroxy-2B-(4-morpholinyl)-5A-androstan-16B-YL]-1-(2-propenyl)pyrrolidinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Rocuronium bromide is synthesized through a multi-step process involving the modification of steroidal structures. The synthesis typically starts with the steroid nucleus, which undergoes various chemical transformations, including hydroxylation, acetylation, and morpholinyl substitution .
Industrial Production Methods
Industrial production of rocuronium bromide involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
Rocuronium bromide undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
科学的研究の応用
Rocuronium bromide is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the structure-activity relationship of neuromuscular blocking agents.
Biology: Investigating the effects of neuromuscular blockers on cellular processes.
Medicine: Developing new anesthetic protocols and improving patient outcomes during surgery.
Industry: Manufacturing high-purity rocuronium bromide for pharmaceutical use.
作用機序
Rocuronium bromide exerts its effects by competitively binding to acetylcholine receptors at the neuromuscular junction. This prevents acetylcholine from binding to its receptors, thereby inhibiting depolarization and subsequent muscle contraction. The compound’s rapid onset and intermediate duration of action make it suitable for various clinical applications .
類似化合物との比較
Similar Compounds
Vecuronium bromide: Another non-depolarizing neuromuscular blocker with a similar mechanism of action but a slower onset.
Pancuronium bromide: Known for its longer duration of action and more pronounced cardiovascular effects.
Atracurium besylate: Has a unique degradation pathway, making it suitable for patients with renal or hepatic impairment.
Uniqueness
Rocuronium bromide is unique due to its rapid onset and intermediate duration of action, making it a preferred choice for rapid sequence intubation and various surgical procedures .
特性
分子式 |
C32H53BrN2O4 |
|---|---|
分子量 |
609.7 g/mol |
IUPAC名 |
[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |
InChI |
InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24?,25?,26?,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChIキー |
OYTJKRAYGYRUJK-YHJOLPDBSA-M |
異性体SMILES |
CC(=O)O[C@H]1[C@H](CC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
正規SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


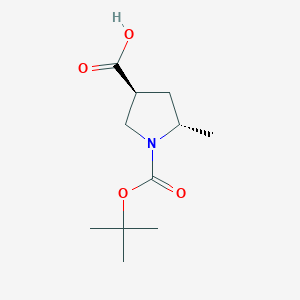
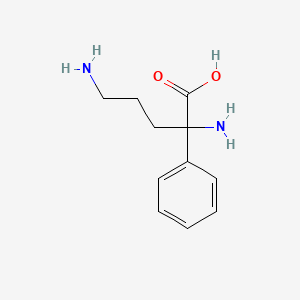
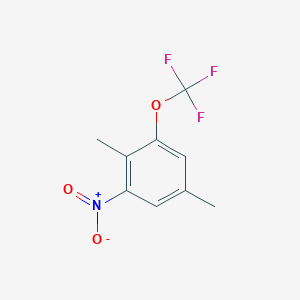
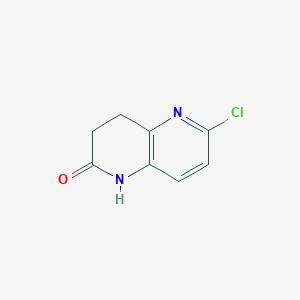
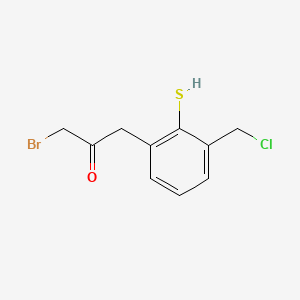
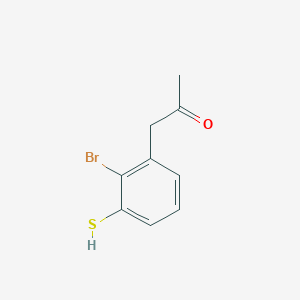
![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-cmethyl-3-O-methyl-A-l-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-B-d-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadeca](/img/structure/B14049283.png)
